N-(Cyanomethyl)-2-indazol-2-ylacetamide
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Overview
Description
N-(Cyanomethyl)-2-indazol-2-ylacetamide: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the cyanomethyl group and the indazole moiety in this compound makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-indazol-2-ylacetamide typically involves the reaction of 2-indazolecarboxylic acid with cyanomethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-2-indazol-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-(Cyanomethyl)-2-indazol-2-ylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-indazol-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-(Cyanomethyl)isoquinolinium salts: These compounds share the cyanomethyl group and are used in similar synthetic applications.
Cyanomethyl pyridinium salts: These salts are also used as intermediates in the synthesis of heterocyclic compounds.
Uniqueness: N-(Cyanomethyl)-2-indazol-2-ylacetamide is unique due to the presence of the indazole moiety, which imparts distinct biological activities and synthetic versatility. The combination of the cyanomethyl group and the indazole ring makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
N-(cyanomethyl)-2-indazol-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-5-6-13-11(16)8-15-7-9-3-1-2-4-10(9)14-15/h1-4,7H,6,8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDRROHKVYWDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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